2-CHLORO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
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Overview
Description
2-CHLORO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzothiazole ring, a benzamide group, and a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of a benzoyl chloride derivative with an amine.
Final Coupling: The final step involves coupling the benzothiazole derivative with the benzamide derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and
Properties
Molecular Formula |
C24H20ClN3O2S2 |
---|---|
Molecular Weight |
482g/mol |
IUPAC Name |
2-chloro-N-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-15(16-7-3-2-4-8-16)26-22(29)14-31-24-28-20-12-11-17(13-21(20)32-24)27-23(30)18-9-5-6-10-19(18)25/h2-13,15H,14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
LNIZOOAUHNCPPR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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